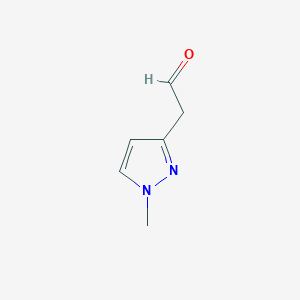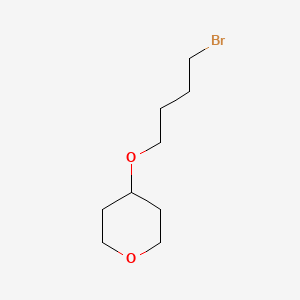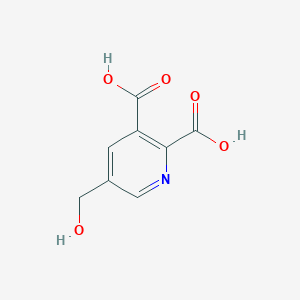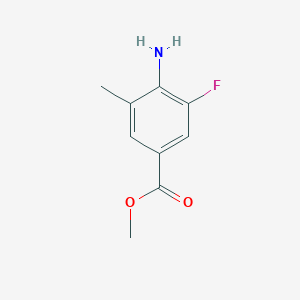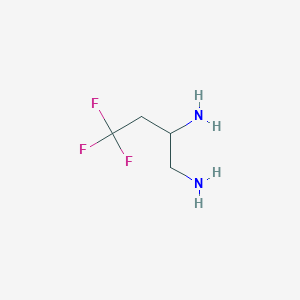
4,4,4-Trifluorobutane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluorobutane-1,2-diamine is an organic compound characterized by the presence of three fluorine atoms attached to the fourth carbon of a butane chain, with two amine groups attached to the first and second carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutane-1,2-diamine typically involves the reaction of 4,4,4-trifluorobutanal with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diamine compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trifluorobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluorobutane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluorobutane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological processes and lead to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4,4,4-Trifluorobutane-1,3-diamine
- 4,4,4-Trifluorobutane-2,3-diamine
- 4,4,4-Trifluorobutane-1,2-diol
Comparison: Compared to its similar compounds, 4,4,4-Trifluorobutane-1,2-diamine is unique due to the specific positioning of the amine groups, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly valuable in applications requiring precise chemical modifications .
Eigenschaften
CAS-Nummer |
1609348-50-6 |
|---|---|
Molekularformel |
C4H9F3N2 |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
4,4,4-trifluorobutane-1,2-diamine |
InChI |
InChI=1S/C4H9F3N2/c5-4(6,7)1-3(9)2-8/h3H,1-2,8-9H2 |
InChI-Schlüssel |
UKZKRKSQKMVRJD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CN)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


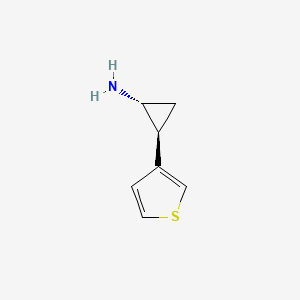
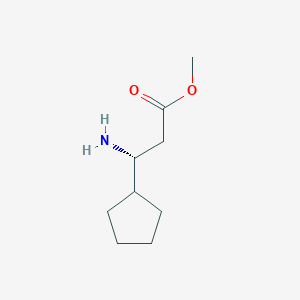
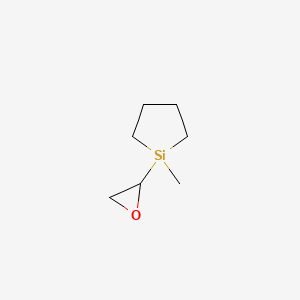
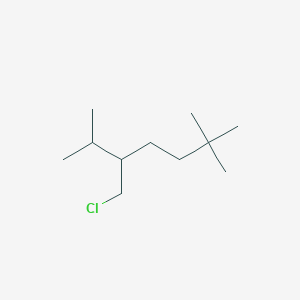
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
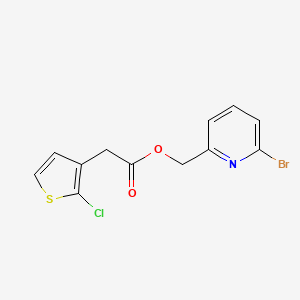
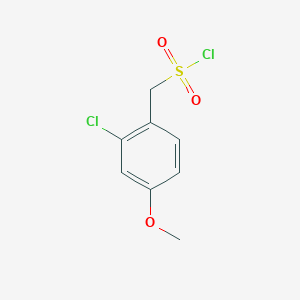
![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
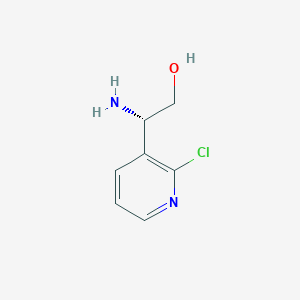
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
